molecular formula C34H36N9O11P B14414776 d-Cp-Aafg CAS No. 80229-05-6

d-Cp-Aafg

Cat. No.: B14414776
CAS No.: 80229-05-6
M. Wt: 777.7 g/mol
InChI Key: GWVYGPHXCWUVKU-OFWHLMCXSA-N
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Description

The compound “d-Cp-Aafg” is a synthetic chemical known for its unique properties and applications in various fields It is a derivative of diphenylcyclopropenone, which is commonly used in dermatology for treating conditions like alopecia areata

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “d-Cp-Aafg” involves several steps, starting with the preparation of diphenylcyclopropenone. The compound is typically synthesized through a reaction involving benzene and chloroform in the presence of a strong base like sodium hydroxide. The reaction conditions include maintaining a temperature of around 50-60°C and using a solvent such as acetone .

Industrial Production Methods

Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

“d-Cp-Aafg” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of “this compound” with altered functional groups, which can be used for further chemical modifications and applications .

Scientific Research Applications

“d-Cp-Aafg” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of “d-Cp-Aafg” involves its interaction with specific molecular targets and pathways. The compound is known to induce contact dermatitis by stimulating the immune system. This involves the activation of white blood cells and the release of inflammatory mediators, which help in redirecting autoimmune attacks away from hair follicles, thereby promoting hair regrowth in conditions like alopecia areata .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“d-Cp-Aafg” stands out due to its enhanced stability and efficacy in inducing immune responses compared to its analogs. Its unique chemical structure allows for more efficient interaction with molecular targets, making it a valuable compound in both research and therapeutic applications .

Properties

80229-05-6

Molecular Formula

C34H36N9O11P

Molecular Weight

777.7 g/mol

IUPAC Name

[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C34H36N9O11P/c1-16(45)42(19-6-7-21-18(11-19)10-17-4-2-3-5-20(17)21)33-38-29-30(39-32(36)40-31(29)47)43(33)28-12-22(46)25(53-28)15-51-55(49,50)54-23-13-27(52-24(23)14-44)41-9-8-26(35)37-34(41)48/h2-9,11,22-25,27-28,44,46H,10,12-15H2,1H3,(H,49,50)(H2,35,37,48)(H3,36,39,40,47)/t22-,23?,24+,25+,27+,28+/m0/s1

InChI Key

GWVYGPHXCWUVKU-OFWHLMCXSA-N

Isomeric SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OC7C[C@@H](O[C@@H]7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)OC7CC(OC7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N

Origin of Product

United States

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